4,4-Difluoro-1-prolylpiperidine
Overview
Description
4,4-Difluoro-1-prolylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It is a colorless liquid with the molecular formula C8H15F2N and a molecular weight of 163.21 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-prolylpiperidine typically involves the fluorination of piperidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent in acetonitrile . The reaction conditions often require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial preparation of piperidine derivatives followed by selective fluorination. The use of advanced fluorinating reagents and optimized reaction conditions ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorinated ketones or alcohols.
Reduction: Formation of difluorinated amines.
Substitution: Formation of various halogenated piperidine derivatives.
Scientific Research Applications
4,4-Difluoro-1-prolylpiperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-prolylpiperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
4,4-Difluoro-1H-pyrazole: Another fluorinated heterocycle with similar chemical properties.
3,5-Difluoro-2,4,6-triazidopyridine: A fluorinated pyridine derivative with distinct biological activities.
Uniqueness: 4,4-Difluoro-1-prolylpiperidine stands out due to its unique structural features, including the presence of two fluorine atoms on the piperidine ring. This structural modification imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-4-10)9(15)8-2-1-5-13-8/h8,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGMXUDKNBXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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